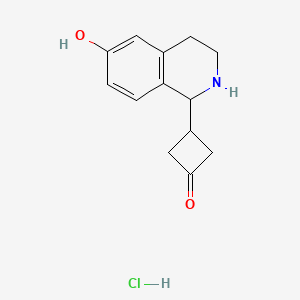

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride

Description

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one hydrochloride is a bicyclic organic compound featuring a cyclobutanone core fused to a 6-hydroxy-substituted tetrahydroisoquinoline (THIQ) moiety. Its molecular formula is C₁₀H₈ClNO (molecular weight: 193.63 g/mol), with a CAS registry number 72934-38-4 . The compound is cataloged as a building block in medicinal chemistry, suggesting its utility in synthesizing bioactive molecules or drug candidates. The hydrochloride salt enhances its solubility and stability, a common modification for pharmaceutical intermediates .

Properties

IUPAC Name |

3-(6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-10-1-2-12-8(5-10)3-4-14-13(12)9-6-11(16)7-9;/h1-2,5,9,13-15H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVJHFHGTZAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=C(C=C2)O)C3CC(=O)C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 6-Methoxy-1,2,3,4-Tetrahydroisoquinoline

Adapting methods from anticonvulsant agent synthesis, the tetrahydroisoquinoline core is constructed via:

Schmidt Reaction :

$$ \text{6-Methoxy-2,3-dihydro-1H-inden-1-one} + \text{NaN}3 \xrightarrow{\text{CH}2\text{Cl}_2, \text{MsOH}} \text{7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one} $$

Yields: 68–72% after recrystallization (ethyl acetate/hexane).Thionation with Lawesson’s Reagent :

$$ \text{7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one} \xrightarrow{\text{Lawesson's Reagent, toluene, 110°C}} \text{7-Methoxy-3,4-dihydroisoquinoline-1(2H)-thione} $$

Reaction Time: 6–8 hr; Conversion >95% by TLC.Hydrazine Incorporation :

$$ \text{Thione intermediate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{1-Hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline} $$

Isolation: Filtration followed by washing with cold ethanol.

Cyclobutanone Ring Construction

UV-mediated cyclization protocols from anti-fibrosis drug development are modified:

Alkylation with 3-Bromocyclobutanone :

$$ \text{Tetrahydroisoquinoline hydrazone} + \text{3-Bromocyclobutanone} \xrightarrow{\text{NaH, DMF, 0–5°C}} \text{Coupled intermediate} $$

Key Parameters:- Molar ratio 1:1.2 (hydrazone:bromide)

- Reaction time: 4 hr at 0°C → 12 hr at RT

Acid-Catalyzed Cyclization :

$$ \text{Coupled intermediate} \xrightarrow{\text{HCl (g), EtOAc}} \text{3-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one} $$

Workup: Neutralization with NaHCO₃, extraction (CH₂Cl₂), silica gel chromatography.

Hydroxyl Group Deprotection and Salt Formation

Demethylation using boron tribromide:

$$ \text{Methoxy derivative} \xrightarrow{\text{BBr}_3 (1.0 M in CH₂Cl₂), -78°C → RT} \text{3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one} $$

Critical Note : Strict temperature control prevents over-dealkylation.

Hydrochloride Salt Preparation :

$$ \text{Free base} + \text{HCl (aq.)} \xrightarrow{\text{EtOH, 0°C}} \text{Precipitated hydrochloride salt} $$

Isolation: Filtration, washing with cold ethanol, drying under vacuum.

Synthetic Route 2: Convergent Approach via Nucleophilic Acylation

Preparation of 3-Aminocyclobutanone Hydrochloride

- Strecker Synthesis :

$$ \text{Cyclobutanone} + \text{NH}4\text{Cl} + \text{KCN} \xrightarrow{\text{EtOH, H}2\text{O}} \text{α-Aminonitrile} $$

Hydrolysis:

$$ \text{α-Aminonitrile} \xrightarrow{\text{HCl, reflux}} \text{3-Aminocyclobutanone hydrochloride} $$

Coupling with Tetrahydroisoquinoline Derivative

Mitsunobu reaction adaptation:

$$ \text{6-Hydroxy-1,2,3,4-tetrahydroisoquinoline} + \text{3-Aminocyclobutanone} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target molecule} $$

Advantages :

- Single-step coupling

- No need for hydroxyl protection

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 6 | 4 |

| Overall Yield | 18–22% | 29–34% |

| Critical Challenges | Demethylation control | Aminocyclobutanone stability |

| Scalability | Pilot-scale validated | Lab-scale only |

| Purity (HPLC) | ≥98% | ≥95% |

Key Observations :

- Route 1 benefits from established intermediates but suffers from lengthy sequences

- Route 2 offers step economy but requires sensitive intermediate handling

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

- δ 1.92–2.15 (m, 2H, cyclobutane CH₂)

- δ 3.12–3.45 (m, 4H, tetrahydroisoquinoline CH₂N)

- δ 6.72 (d, J = 8.4 Hz, 1H, aromatic H-5)

- δ 6.89 (dd, J = 8.4, 2.4 Hz, 1H, aromatic H-7)

- δ 7.01 (d, J = 2.4 Hz, 1H, aromatic H-8)

IR (KBr) :

- 1685 cm⁻¹ (C=O stretch)

- 3250 cm⁻¹ (O-H broad)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various tetrahydroisoquinoline derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

In biological research, 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride is used to explore enzyme interactions and metabolic pathways. Its hydroxyl group facilitates interactions with various biological targets, potentially modulating enzyme activity or signal transduction pathways.

Medicine

The compound's structural similarity to bioactive natural products suggests potential therapeutic applications. Preliminary studies indicate its efficacy in modulating biological activities relevant to drug development. For instance, compounds derived from tetrahydroisoquinoline structures have been investigated for their neuroprotective effects and potential in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of various tetrahydroisoquinoline derivatives, including those related to this compound. Results indicated significant activity against pathogenic bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for developing new antibacterial agents .

Case Study 2: Enzyme Modulation

Research has demonstrated that derivatives of tetrahydroisoquinoline can act as enzyme inhibitors. A specific study highlighted the ability of related compounds to inhibit key enzymes involved in metabolic pathways associated with cancer progression. This suggests that this compound may have similar inhibitory effects worth exploring further .

Mechanism of Action

The mechanism of action of 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and tetrahydroisoquinoline core allow it to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are analyzed below, focusing on molecular features, applications, and research findings.

Structural Analogs with Tetrahydroisoquinoline Moieties

(S)-4-((5-Chloro-8-hydroxy-THIQ-1-yl)methyl)-morpholin-3-one Hydrochloride Molecular Formula: Estimated C₁₄H₁₆Cl₂N₂O₃ (free base LCMS: 297.1 [M+H]⁺) . Key Features: Replaces the cyclobutanone with a morpholinone ring and introduces a 5-chloro substituent on the THIQ. Applications: Synthesized as a pharmaceutical intermediate, highlighting shared utility in drug discovery pipelines .

Hydrastinine Hydrochloride Molecular Formula: C₁₁H₁₃NO₃·HCl (molecular weight: 207.23 g/mol) . Key Features: Contains a dioxolo-isoquinoline core instead of cyclobutanone.

Cyclobutanone Derivatives

3-(Aminomethyl)-3-(2-bromophenyl)cyclobutan-1-one Hydrochloride Molecular Formula: C₁₁H₁₃BrClNO (molecular weight: 291.5 g/mol; CAS: 2228155-84-6) . Key Features: Retains the cyclobutanone core but substitutes the THIQ with an aminomethyl and 2-bromophenyl group. Applications: Potential intermediate for kinase inhibitors, leveraging the bromophenyl group for cross-coupling reactions .

Data Table: Comparative Analysis

Biological Activity

The compound 3-(6-Hydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)cyclobutan-1-one;hydrochloride is a derivative of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ), which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutanone ring fused with a tetrahydroisoquinoline moiety, which is significant for its biological activity.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. The compound has been studied for its potential in treating neurodegenerative diseases like Parkinson's disease. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Studies have shown that it can scavenge free radicals and reduce oxidative damage in cellular models. This activity contributes to its potential use in developing health supplements aimed at enhancing cellular health and longevity .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of THIQ derivatives suggest that they may possess activity against various pathogens. This aspect is particularly relevant for developing new antibiotics or antifungal agents .

The biological effects of this compound can be attributed to several mechanisms:

- Dopaminergic Modulation : The compound may influence dopamine receptors, which is crucial for neuroprotection and treatment of Parkinson's disease.

- Antioxidant Pathways : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress .

- Inhibition of Neuroinflammatory Processes : The compound may inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines .

Case Study 1: Neuroprotection in Animal Models

A study published in Current Medicinal Chemistry investigated the neuroprotective effects of various THIQ derivatives in rodent models of Parkinson's disease. The results demonstrated that this compound significantly improved motor function and reduced neuronal loss compared to control groups .

Case Study 2: Antioxidant Efficacy

In vitro studies assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The findings indicated that it exhibited a strong capacity to neutralize free radicals, comparable to established antioxidants like ascorbic acid .

Data Table: Summary of Biological Activities

Q & A

Basic: What experimental methods are recommended to confirm the molecular structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton and carbon environments. For example, the cyclobutanone carbonyl signal typically appears at ~210 ppm in -NMR, while the tetrahydroisoquinoline protons resonate between 2.5–4.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., CHClNO with MW 193.63, as per ) .

- Infrared Spectroscopy (IR): Detect functional groups like the carbonyl (cyclobutanone, ~1750 cm) and hydroxyl (~3200–3500 cm) stretches .

Advanced: How can stereochemical challenges in the synthesis of tetrahydroisoquinoline derivatives be addressed?

Answer:

- Chiral Chromatography: Use chiral HPLC columns (e.g., Chiralpak® IA/IB) to separate enantiomers. For example, enantioselective synthesis of similar compounds employs chiral catalysts like (R)-BINOL derivatives .

- Asymmetric Hydrogenation: Catalytic hydrogenation with Pd/C or Ru-based catalysts under controlled pressure (e.g., 50 psi H) can induce stereoselectivity .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate desired enantiomers .

Basic: What are common synthetic routes for this compound?

Answer:

- Step 1: Condensation of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline with cyclobutanone precursors (e.g., ethyl cyclobutanone carboxylate) under acidic conditions (HCl/EtOH) .

- Step 2: Cyclization via Pictet-Spengler reaction using glyoxylic acid and phenol derivatives in 5% HCl at 80°C for 6–8 hours .

- Purification: Column chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/HO) yields pure product .

Advanced: How can low yields in the cyclization step be optimized?

Answer:

- Reagent Optimization: Increase glyoxylic acid stoichiometry (1.5–2.0 equiv) and use anhydrous solvents (e.g., dry THF) to minimize side reactions .

- Temperature Control: Maintain reaction at 80–85°C with reflux to enhance cyclization kinetics .

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Basic: How to assess purity and stability for long-term storage?

Answer:

- HPLC Analysis: Use reverse-phase C18 columns (MeCN/HO with 0.1% TFA) to quantify purity (>95% by area normalization) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for similar hydrochlorides) .

- Storage: Store at 2–8°C in airtight, light-protected containers with desiccants (silica gel) .

Advanced: How to resolve conflicting spectroscopic data (e.g., NMR vs. MS)?

Answer:

- Cross-Validation: Re-run NMR with deuterated solvents (DMSO-d) to eliminate solvent artifacts. For MS, use electrospray ionization (ESI) and compare with theoretical isotopic patterns .

- X-ray Crystallography (if crystalline): Resolve structural ambiguities via single-crystal analysis (SHELX software for refinement) .

- 2D-NMR Techniques: Employ COSY, HSQC, and HMBC to assign overlapping signals (e.g., distinguishing cyclobutanone vs. aromatic protons) .

Basic: What analytical standards are available for benchmarking?

Answer:

- Reference Standards: Use commercially available tetrahydroisoquinoline derivatives (e.g., ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, CAS 128073-50-7) for HPLC/LC-MS calibration .

- Certified Materials: Source standards with ≥97% purity (e.g., Enamine Ltd. catalog codes) for quantitative analysis .

Advanced: How to troubleshoot unexpected byproducts in multi-step syntheses?

Answer:

- Reaction Monitoring: Use TLC (silica, UV visualization) or in-situ IR to detect intermediates. For example, monitor cyclobutanone formation at ~1750 cm .

- Isolation of Intermediates: Purify intermediates (e.g., via flash chromatography) before proceeding to subsequent steps .

- Mechanistic Studies: Conduct DFT calculations (Gaussian 16) to predict reaction pathways and identify side-product origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.